molecular formula C11H17N B3153312 N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine CAS No. 756507-48-9

N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine

Cat. No.: B3153312
CAS No.: 756507-48-9
M. Wt: 163.26 g/mol
InChI Key: XLDYKLCNACWFKX-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine (CAS: 39099-13-3) is a secondary amine featuring an ethyl group and a 4-methylphenethyl substituent attached to the nitrogen atom. The compound is also known by synonyms such as N-ethyl-p-methylbenzylamine and N-[(4-methylphenyl)methyl]ethanamine .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-8-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDYKLCNACWFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine typically involves the alkylation of N-ethylamine with 4-methylphenyl ethyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine with analogous compounds, focusing on substituents, synthesis methods, physical properties, and applications:

Compound Name Molecular Formula Substituents Synthetic Method Key Physical Properties Applications/Activities
This compound C₁₂H₁₉N Ethyl, 4-methylphenethyl Likely via alkylation or reductive amination (exact method not detailed in evidence) Not reported (CAS: 39099-13-3) Intermediate in organic synthesis; potential pharmacological applications inferred from analogs
N-Methyl-4-methoxyphenethylamine C₁₀H₁₅NO Methyl, 4-methoxyphenethyl Reduction of nitro precursors or nucleophilic substitution Synonyms: 4091-50-3; NMR and MS data available Studied for serotonin receptor modulation; precursor in hallucinogen analogs
N-Methyl-2-(4-nitrophenyl)ethan-1-amine C₉H₁₂N₂O₂ Methyl, 4-nitrophenethyl Reaction of 1-(2-bromoethyl)-4-nitrobenzene with methylamine White solid; m.p. 127–128°C; MS m/z: 336.2 [M+H]⁺ Intermediate in nitro-group reduction for bioactive amines (e.g., anticancer agents)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine C₁₈H₂₃NO 4-Ethylbenzyl, 4-methoxyphenethyl Multi-step alkylation (exact steps not detailed) CAS: 444907-15-7; discontinued commercial product Probable use in ligand design or coordination chemistry
N-[2-(4-Methylphenyl)ethyl]-N-methyltryptamine C₂₀H₂₄N₂ Methyl, 4-methylphenethyl, indole moiety Ullmann coupling of 4-methylphenethyl iodide with N-methyltryptamine Hydrogen oxalate salt; m.p. not reported Serotonin 5-HT₂A receptor ligand; hallucinogenic potential

Key Differences in Substituent Effects

  • Aromatic Substitution : The 4-methylphenyl group in the target compound provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups (e.g., 4-nitrophenyl in ’s compound). Methoxy-substituted analogs (e.g., ) exhibit stronger electron donation, altering reactivity in electrophilic substitutions .
  • Amine Substituents: Secondary amines like the target compound exhibit basicity intermediate between primary and tertiary amines.

Pharmacological and Functional Insights

  • Antibacterial/Antioxidant Potential: Compounds with 4-methylphenyl and 4-methoxyphenyl groups (e.g., ) show notable bioactivity. For example, N-(4-methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine exhibits antibacterial activity against E. coli and B. subtilis .
  • Receptor Interactions : N-Methyl-4-methoxyphenethylamine () and tryptamine derivatives () highlight the role of aromatic amines in targeting neurotransmitter receptors, suggesting possible CNS applications for the target compound .

Biological Activity

N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine, a compound with potential biological significance, has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic amine characterized by its ethyl and 4-methylphenyl substituents. Its structural formula can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound is structurally similar to other biologically active amines, which facilitates its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This effect can enhance mood and cognitive functions.
  • Receptor Binding : It has been observed that this compound can bind to trace amine-associated receptors (TAARs), influencing neurotransmission pathways that are crucial for mood regulation and inflammatory responses.

In Vitro Studies

Recent research has highlighted the compound's potential as a therapeutic agent. Key findings from various studies include:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown significant AChE inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, analogs related to this compound exhibited IC50 values ranging from 0.10 to 11.40 µM against AChE, indicating potent inhibitory activity .
CompoundIC50 (µM)Reference
This compound0.10 - 11.40
Donepezil (Standard)2.16
  • Butyrylcholinesterase (BChE) Inhibition : The compound also demonstrated inhibitory effects on BChE, with IC50 values ranging from 0.20 to 14.30 µM, further supporting its potential in treating cognitive disorders .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of N-alkyl derivatives of amines similar to this compound on neuronal cells exposed to glutamate-induced toxicity. Results indicated that these compounds could significantly reduce cell death at low concentrations, suggesting a promising avenue for neuroprotection in degenerative diseases .
  • Mood Enhancement : Research into the effects of structurally similar phenethylamines showed that they could enhance mood and cognitive functions by modulating neurotransmitter levels through MAO inhibition, providing a rationale for investigating this compound in psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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